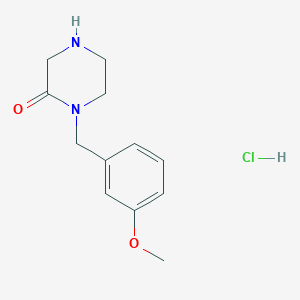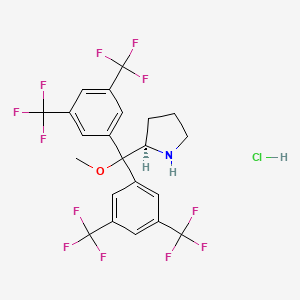
1-(3-Methoxybenzyl)-2-piperazinone hydrochloride
説明
“1-(3-Methoxybenzyl)-2-piperazinone hydrochloride” is a chemical compound with the empirical formula C12H17ClN2O2 and a molecular weight of 256.73 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxybenzyl)-2-piperazinone hydrochloride” can be represented by the SMILES stringO=C(CNCC1)N1CC2=CC=CC(OC)=C2.[H]Cl . This indicates that the compound contains a piperazinone ring attached to a methoxybenzyl group. Physical And Chemical Properties Analysis
“1-(3-Methoxybenzyl)-2-piperazinone hydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Therapeutic Research and Drug Development
Piperazine derivatives play a significant role in therapeutic research due to their presence in a wide range of drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral medications. The versatility of the piperazine moiety, as highlighted in research, underscores its importance in rational drug design. Slight modifications in the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This suggests that compounds like 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride could have potential applications in drug discovery, particularly if their structure-activity relationship is explored further for therapeutic benefits (Rathi et al., 2016).
Antimicrobial Activity
Research on piperazine derivatives also extends to their antimicrobial properties. For example, specific piperazine-based compounds have shown promising anti-TB (Mycobacterium tuberculosis) activity. This includes activity against multidrug-resistant and extremely drug-resistant strains of TB, indicating the potential of piperazine derivatives in developing new antimicrobial agents. Such findings suggest that exploring the antimicrobial activity of 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride could be another avenue of research, contributing to the fight against resistant microbial strains (Girase et al., 2020).
Environmental Applications
Beyond therapeutic applications, piperazine derivatives have found use in environmental applications, particularly in the treatment of wastewater. The enzymatic degradation of pollutants, including dyes from industrial effluents, has been enhanced by compounds containing piperazine moieties. This indicates the potential utility of piperazine derivatives in environmental biotechnology, suggesting that 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride could also find applications in this area, especially if its interactions with various enzymes and pollutants are studied (Husain, 2006).
Safety and Hazards
The compound is classified under the GHS07 hazard class, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(7-11)9-14-6-5-13-8-12(14)15;/h2-4,7,13H,5-6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUCPVSBIUAPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-2-piperazinone hydrochloride | |
CAS RN |
1255718-23-0 | |
| Record name | 2-Piperazinone, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255718-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[6-(4-fluoro-phenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B3335435.png)












![Poly(oxy-1,2-ethanediyl), alpha-acetyl-omega-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]-](/img/structure/B3335511.png)